

Application Notes and Protocols for NMR Spectroscopy of Branched-Chain Alkanes

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Compound of Interest

Compound Name: 2,2,3,4,5-Pentamethylhexane

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of branched-chain alkanes using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and various NMR experiments are outlined, along with data interpretation strategies. This document is intended to serve as a practical resource for obtaining and interpreting high-quality NMR data for the structural elucidation and characterization of branched-chain alkanes.

Introduction to NMR of Branched-Chain Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed structural analysis of organic molecules, including branched-chain alkanes. The complexity of ¹H NMR spectra for alkanes arises from the small chemical shift dispersion and extensive signal overlap. However, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing valuable insights into the molecular framework, including the degree and position of branching.

Data Presentation: Characteristic NMR Data for Branched-Chain Alkanes



The chemical shifts and coupling constants of protons and carbons in alkanes are influenced by their local electronic environment. Branching introduces distinct structural motifs (methine, quaternary carbons) with characteristic spectral features.

¹H NMR Chemical Shifts

Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[1][2]

Proton Type	Structure	Typical Chemical Shift (δ, ppm)
Primary (methyl)	R-CH₃	0.7 - 1.3
Secondary (methylene)	R2-CH2	1.2 - 1.6
Tertiary (methine)	R₃-CH	1.4 - 1.8

¹³C NMR Chemical Shifts

Carbon chemical shifts in alkanes have a wider dispersion compared to proton shifts, making ¹³C NMR a powerful tool for structural analysis.[3][4][5][6]

Carbon Type	Structure	Typical Chemical Shift (δ, ppm)
Primary (methyl)	R-CH₃	10 - 15
Secondary (methylene)	R2-CH2	16 - 25
Tertiary (methine)	R₃-CH	25 - 35
Quaternary	R4-C	30 - 40

J-Coupling Constants

Spin-spin coupling provides information about the connectivity of atoms.



Coupling Type	Description	Typical Value (Hz)
¹ JCH	One-bond C-H coupling	115 - 140 (for sp ³ carbons)[7]
² JHH (geminal)	Two-bond H-C-H coupling	10 - 18
³ JHH (vicinal)	Three-bond H-C-C-H coupling	2 - 10

Experimental Protocols Sample Preparation

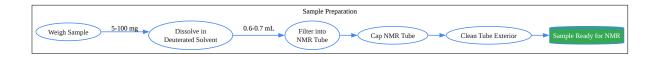
Proper sample preparation is critical for obtaining high-quality NMR spectra.[8][9][10]

Materials:

- Branched-chain alkane sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8][10]
- Deuterated solvent (e.g., CDCl₃, C₆D₆)[10]
- NMR tube (5 mm diameter)[9]
- Pasteur pipette and glass wool[8]
- Vortex mixer

- Weigh the required amount of the alkane sample and dissolve it in approximately 0.6-0.7 mL
 of a suitable deuterated solvent in a small vial.[10]
- Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[8][9]
- Cap the NMR tube securely.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[9]





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A streamlined workflow for preparing high-quality NMR samples.

Standard 1D NMR Experiments

3.2.1. ¹H NMR Spectroscopy

This is the fundamental NMR experiment for identifying the types and connectivity of protons.

Protocol:

- Insert the prepared NMR sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.

3.2.2. ¹³C NMR Spectroscopy

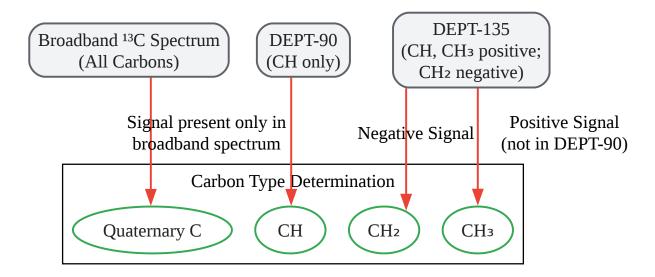
This experiment provides information on the carbon skeleton of the molecule.



- Use the same sample and ensure the spectrometer is locked and shimmed.
- Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.
- Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
- Process the FID similarly to the ¹H spectrum.
- 3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[3][11][12][13]

- Run two separate experiments: DEPT-90 and DEPT-135.
- DEPT-90: This spectrum will only show signals for CH (methine) carbons.[11][13]
- DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[11][13]
- By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the multiplicity of each carbon can be determined.





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Logical flow for determining carbon multiplicity using DEPT NMR.

2D NMR Experiments

Two-dimensional NMR techniques are crucial for elucidating the complex structures of branched alkanes by resolving overlapping signals.[14][15]

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15]

Protocol:

- Acquire the 2D COSY spectrum using a standard pulse sequence.
- Process the data in both dimensions.
- The resulting spectrum shows the ¹H spectrum on both axes. Cross-peaks indicate that the protons at the corresponding chemical shifts on each axis are coupled.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached carbons. [16][17][18]

- Acquire the 2D HSQC spectrum. This experiment is significantly more sensitive than older techniques like HETCOR.
- The resulting spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.
- A cross-peak indicates a direct one-bond C-H connection.[17] Edited HSQC experiments can also provide information about the multiplicity of the carbon (CH, CH₂ vs. CH₃).[16]



3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[16][19][20][21]

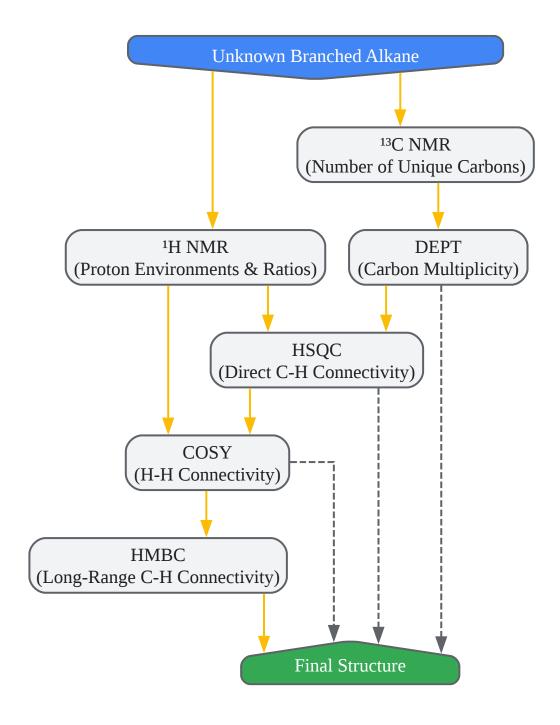
Protocol:

- Acquire the 2D HMBC spectrum.
- Like HSQC, the spectrum shows ¹H and ¹³C chemical shifts on the two axes.
- Cross-peaks in the HMBC spectrum indicate longer-range C-H couplings, which are invaluable for piecing together the carbon skeleton, especially around quaternary centers.
 [21][22]

Integrated Strategy for Structure Elucidation

A systematic approach combining various NMR experiments is essential for the complete structural assignment of a branched-chain alkane.





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An integrated pathway for branched-chain alkane structure elucidation using NMR.

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